

Application Note: Structural Confirmation of (Rac)-Atropine-d3 via NMR Spectroscopy

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Compound of Interest

Compound Name: (Rac)-Atropine-d3

Cat. No.: B10754205

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Abstract

This application note provides a comprehensive protocol for the structural confirmation of **(Rac)-Atropine-d3** using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodology encompasses one-dimensional (1D) proton (^1H) and carbon-13 (^{13}C) NMR, as well as Distortionless Enhancement by Polarization Transfer (DEPT) experiments. These techniques collectively enable unambiguous assignment of the molecular structure and confirm the position of the deuterium label on the N-methyl group. This guide is intended for researchers, scientists, and professionals in the fields of pharmaceutical analysis, drug development, and quality control.

Introduction

Atropine is a tropane alkaloid with significant anticholinergic properties, widely used in medicine. Stable isotope-labeled internal standards, such as **(Rac)-Atropine-d3**, are crucial for quantitative analysis in pharmacokinetic and metabolic studies using mass spectrometry.[1] The deuterium labeling is typically on the N-methyl group to minimize kinetic isotope effects while providing a distinct mass shift.

NMR spectroscopy is an essential tool for verifying the chemical structure and confirming the site of isotopic labeling. ^1H NMR provides information on the proton environment, ^{13}C NMR identifies all unique carbon atoms, and DEPT experiments differentiate between methyl (CH_3), methylene (CH_2), and methine (CH) groups. By comparing the spectra of **(Rac)-Atropine-d3** with its unlabeled counterpart, the successful incorporation of deuterium can be confirmed by

the disappearance of the N-methyl proton signal and a characteristic change in the corresponding carbon signal.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[2][3]

- **Sample Weighing:** Accurately weigh 5-25 mg of **(Rac)-Atropine-d3** for ^1H NMR and 50-100 mg for ^{13}C NMR.[2][4]
- **Solvent Selection:** Choose a suitable deuterated solvent in which the sample is fully soluble. Common solvents include Chloroform-d (CDCl_3), Dimethyl sulfoxide-d6 (DMSO-d_6), and Deuterium oxide (D_2O).[4][5] For this protocol, CDCl_3 is recommended.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3][4]
- **Internal Standard:** Add a small amount of an internal reference standard, such as Tetramethylsilane (TMS), for chemical shift calibration ($\delta = 0.00$ ppm).[4]
- **Filtration:** To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube.[2][6]
- **Labeling:** Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

Data was acquired on a 400 MHz NMR spectrometer.

- ^1H NMR Spectroscopy:
 - **Pulse Program:** Standard single-pulse sequence.
 - **Number of Scans:** 16-64
 - **Spectral Width:** -2 to 12 ppm

- Acquisition Time: ~3-4 seconds
- Relaxation Delay: 1-2 seconds
- ¹³C NMR Spectroscopy:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Number of Scans: 1024-4096 (or more, depending on concentration)
 - Spectral Width: 0 to 200 ppm[7]
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay: 2 seconds
- DEPT Spectroscopy:
 - DEPT-135: This experiment shows CH/CH₃ signals with a positive phase and CH₂ signals with a negative phase. Quaternary carbons are not observed.[8]
 - DEPT-90: This experiment only shows signals from CH groups.[8]
 - Pulse Angles: Experiments are run with final ¹H pulse angles of 90° and 135°.
 - Parameters: Typically acquired with similar parameters to a standard ¹³C experiment but require fewer scans due to polarization transfer enhancement.[8]

Data Processing

- Fourier Transform: Apply an exponential window function followed by a Fourier transform to the Free Induction Decay (FID) data.
- Phase Correction: Manually or automatically correct the phase of the resulting spectrum.
- Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
- Calibration: Reference the spectrum using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

- Integration and Peak Picking: Integrate the signals in the ^1H spectrum and identify the chemical shifts of all peaks in both ^1H and ^{13}C spectra.

Data and Analysis

The key to confirming the structure of **(Rac)-Atropine-d3** is the direct comparison of its NMR data with that of unlabeled (Rac)-Atropine. The deuterium labeling on the N-methyl group (N- CD_3) results in specific, predictable changes in the spectra.

Expected Spectral Changes:

- ^1H NMR: The sharp singlet corresponding to the N- CH_3 protons (typically around 2.2-2.5 ppm) in Atropine will be absent in the spectrum of Atropine-d3.
- ^{13}C NMR: The signal for the N- CD_3 carbon will be significantly attenuated or absent due to the lack of a Nuclear Overhauser Effect (NOE) enhancement from attached protons and splitting by deuterium (a spin $I=1$ nucleus).
- DEPT-135: The positive phase signal for the N- CH_3 group in Atropine will be absent in the spectrum of Atropine-d3.

Table 1: Comparative NMR Data for (Rac)-Atropine and Predicted Data for (Rac)-Atropine-d3 in CDCl_3

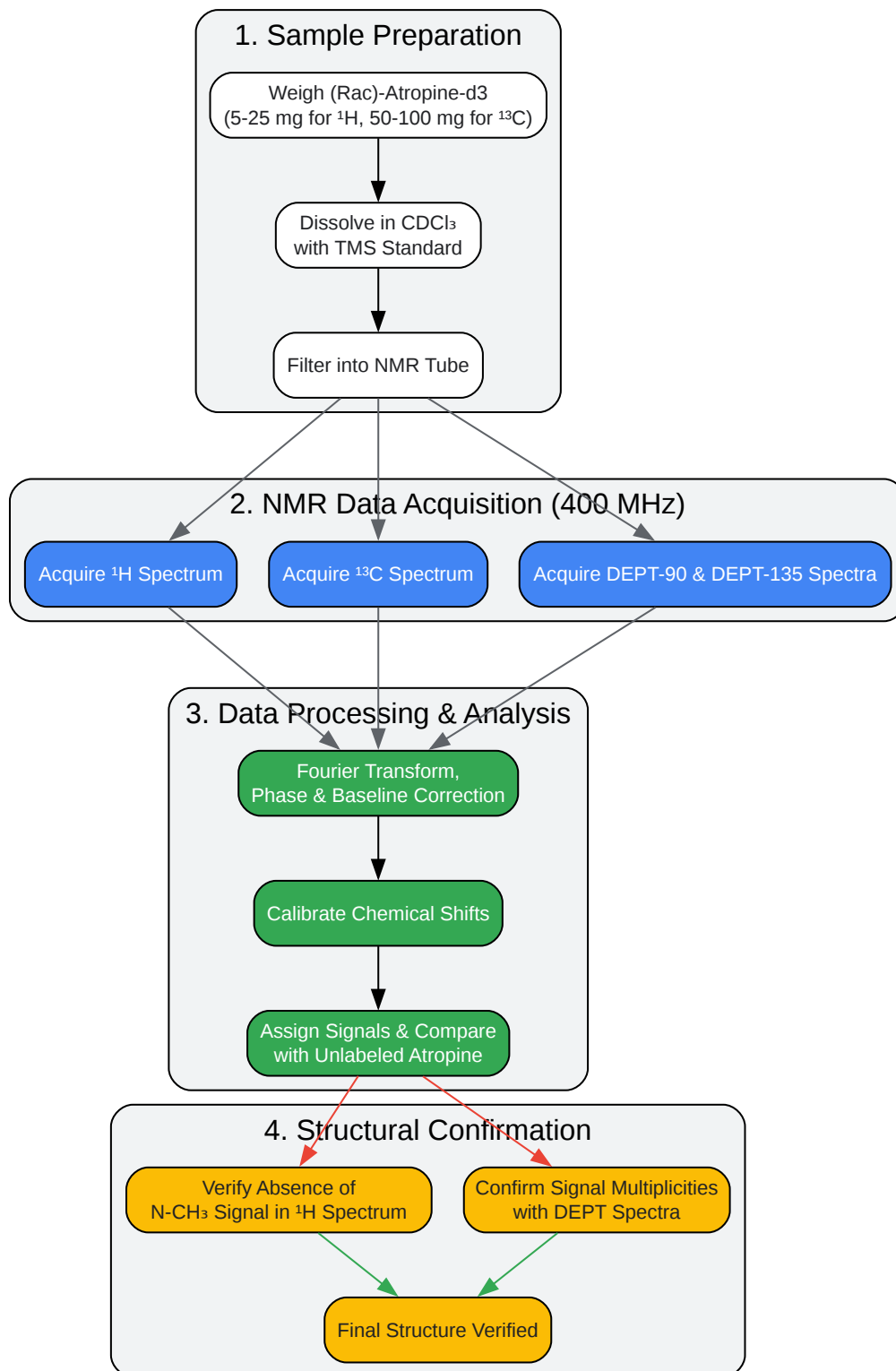
Atom Number	Group Type	(Rac)-Atropine ¹ H δ (ppm)	(Rac)-Atropine-d3 Predicted ¹ H δ (ppm)	(Rac)-Atropine ¹³ C δ (ppm)	(Rac)-Atropine-d3 Predicted ¹³ C δ (ppm)
N-CH ₃	CH ₃	~2.35 (s, 3H)	Absent	~40.2	Absent / Very Weak
C1/C5	CH	~3.20 (m, 2H)	~3.20 (m, 2H)	~61.5	~61.5
C2/C4	CH ₂	~1.65-2.10 (m, 4H)	~1.65-2.10 (m, 4H)	~35.5	~35.5
C6/C7	CH ₂	~1.65-2.10 (m, 4H)	~1.65-2.10 (m, 4H)	~25.8	~25.8
C3	CH	~5.00 (t, 1H)	~5.00 (t, 1H)	~68.0	~68.0
C α	CH	~4.25 (t, 1H)	~4.25 (t, 1H)	~53.0	~53.0
C β	CH ₂	~3.85 (m, 2H)	~3.85 (m, 2H)	~64.5	~64.5
C=O	C	-	-	~172.5	~172.5
Ar-C (ipso)	C	-	-	~135.8	~135.8
Ar-C (o, m, p)	CH	~7.30 (m, 5H)	~7.30 (m, 5H)	~127-129	~127-129

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument. Data for (Rac)-Atropine is based on typical values found in literature and spectral databases.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Workflow Visualization

The logical flow for the structural confirmation process is outlined below.

Workflow for Structural Confirmation of (Rac)-Atropine-d3



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Figure 1: Experimental workflow for NMR-based structural confirmation.

Conclusion

The combined use of ^1H , ^{13}C , and DEPT NMR spectroscopy provides a robust and definitive method for the structural confirmation of **(Rac)-Atropine-d3**. The protocols outlined in this application note offer a systematic approach to sample preparation, data acquisition, and spectral analysis. The key diagnostic indicator for successful deuterium labeling at the N-methyl position is the absence of its characteristic signal in the ^1H NMR spectrum, which is corroborated by ^{13}C and DEPT data. This analytical procedure ensures the identity and isotopic purity of the labeled compound, which is essential for its application as an internal standard in quantitative studies.

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